

Spectroscopic Data of 1-Methoxypiperidin-4-one: A Technical Guide

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Compound of Interest

Compound Name: 1-Methoxypiperidin-4-one

Cat. No.: B179640

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Disclaimer: Spectroscopic data for **1-Methoxypiperidin-4-one** is not readily available in public databases and literature. This guide presents the spectroscopic data of a close structural analogue, 1-Methyl-4-piperidone, to provide valuable insights for researchers, scientists, and drug development professionals. The substitution of a methoxy group with a methyl group on the nitrogen atom will induce some differences in the spectral data, particularly in the NMR spectra in regions influenced by the N-substituent and potentially in the mass spectrum fragmentation pattern. However, the overall spectral features related to the piperidin-4-one core structure are expected to be comparable.

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Methyl-4-piperidone, a heterocyclic compound used as a building block in the synthesis of various pharmaceutical agents.[1] The document is intended for researchers and professionals in the fields of chemistry and drug development, offering a consolidated resource for the compound's spectral characteristics. The data presented includes Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate the replication and verification of these findings.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-Methyl-4-piperidone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for 1-Methyl-4-piperidone are presented below.

Table 1: ^1H NMR Spectroscopic Data for 1-Methyl-4-piperidone

Chemical Shift (δ) ppm	Multiplicity	Assignment
~2.75	t	H-2, H-6 (axial)
~2.45	t	H-3, H-5 (axial)
~2.30	s	N-CH ₃

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical chemical shifts for piperidone systems.

Table 2: ^{13}C NMR Spectroscopic Data for 1-Methyl-4-piperidone

Chemical Shift (δ) ppm	Assignment
~209	C=O (C-4)
~55	C-2, C-6
~46	N-CH ₃
~41	C-3, C-5

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Methyl-4-piperidone is characterized by a strong absorption band corresponding to the carbonyl group.[\[2\]](#)

Table 3: Key IR Absorption Bands for 1-Methyl-4-piperidone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950 - 2800	Strong	C-H stretching (aliphatic)
~1715	Strong	C=O stretching (ketone)
~1450	Medium	CH ₂ bending
~1150	Medium	C-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 1-Methyl-4-piperidone is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).^[3]

Table 4: Key Mass Spectrometry Data (EI) for 1-Methyl-4-piperidone

m/z	Relative Intensity	Assignment
113	High	[M] ⁺ (Molecular Ion)
70	High	[M - C ₂ H ₅ N] ⁺
57	Moderate	[M - C ₃ H ₆ O] ⁺
42	High	[C ₂ H ₄ N] ⁺

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation: A solution of 1-Methyl-4-piperidone is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent,

commonly chloroform-d (CDCl_3), in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a Fourier Transform NMR (FT-NMR) spectrometer, with operating frequencies for protons typically ranging from 300 to 600 MHz.[5] For a standard ^1H NMR experiment, the acquisition parameters may include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ^{13}C NMR, a larger number of scans is usually required to achieve a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 1-Methyl-4-piperidone, the IR spectrum is often recorded using the neat liquid film technique.[2] A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

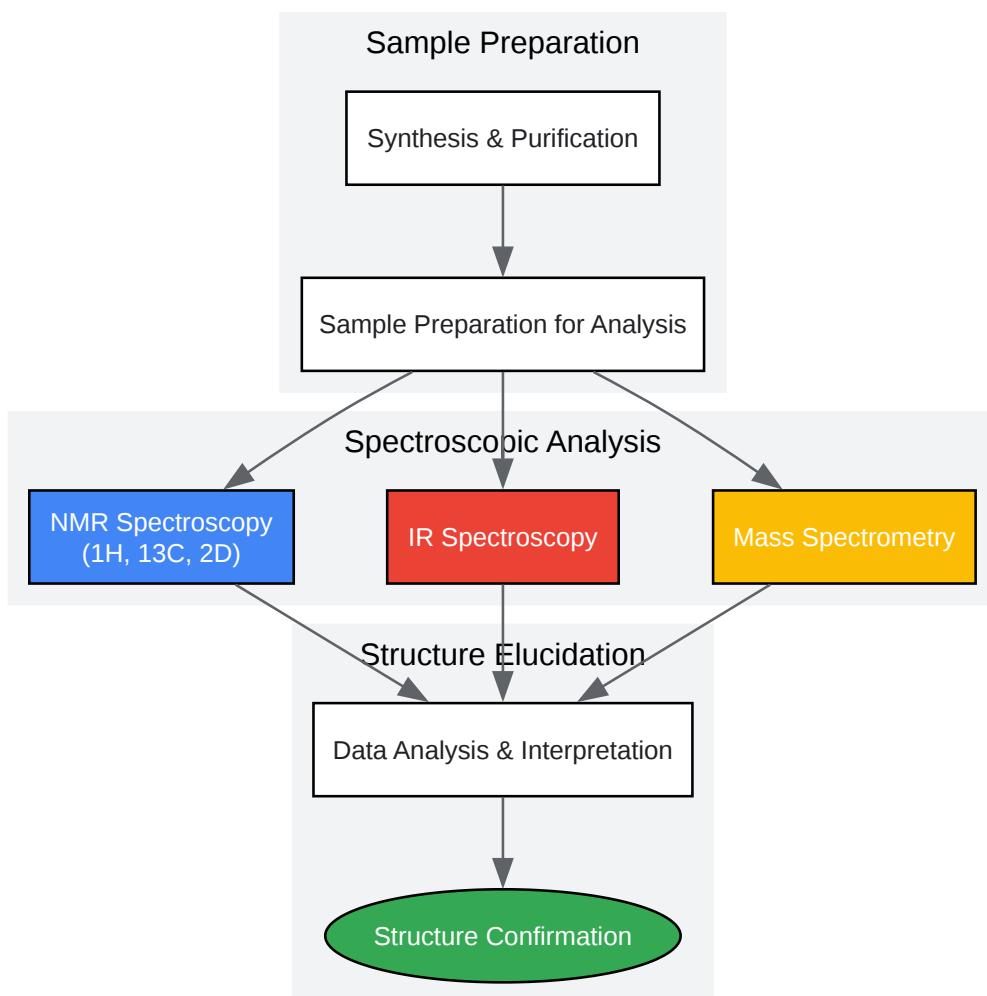
Sample Preparation and Introduction: For GC-MS analysis, a dilute solution of 1-Methyl-4-piperidone in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared. A small volume (typically $1\text{ }\mu\text{L}$) of this solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent and any impurities before entering the mass spectrometer.

Instrumentation and Data Acquisition: The mass spectrum is obtained using a mass spectrometer, commonly a quadrupole or ion trap analyzer, coupled with a gas chromatograph. Electron Ionization (EI) is a common ionization method for this type of compound, with a standard electron energy of 70 eV.[6] The mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 35-500) to detect the molecular ion and its fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a piperidin-4-one derivative.

Workflow for Spectroscopic Analysis of a Piperidin-4-one Derivative



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Caption: Logical workflow for the spectroscopic analysis of a piperidin-4-one derivative.

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